molecular formula C20H14F4N4O2S B601093 N-desmethyl enzalutamide CAS No. 1242137-16-1

N-desmethyl enzalutamide

Numéro de catalogue B601093
Numéro CAS: 1242137-16-1
Poids moléculaire: 450.412
Clé InChI: JSFOGZGIBIQRPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-desmethyl enzalutamide is a nonsteroidal antiandrogen (NSAA) and the major metabolite of enzalutamide, an NSAA used as a hormonal antineoplastic agent in the treatment of metastatic prostate cancer . It is a benzamide obtained by formal condensation of the carboxy group of 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid with ammonia .


Synthesis Analysis

Enzalutamide, from which N-desmethyl enzalutamide is derived, has a half-life of 5.8 days, achieves steady state by day 28, and accumulates 8.3-fold with once-daily dosing . Enzalutamide is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for enzalutamide and N-desmethyl enzalutamide .


Molecular Structure Analysis

The molecular formula of N-desmethyl enzalutamide is C20H14F4N4O2S .


Chemical Reactions Analysis

Enzalutamide is primarily eliminated by hepatic metabolism . In a mass balance study, renal excretion was found to be an insignificant elimination pathway for enzalutamide and N-desmethyl enzalutamide .


Physical And Chemical Properties Analysis

N-desmethyl enzalutamide is a solid substance . The molecular weight is 450.41 g/mol .

Applications De Recherche Scientifique

Cancer Therapeutics: Castration-Resistant Prostate Cancer (CRPC)

N-desmethyl enzalutamide is an active metabolite of enzalutamide, a potent androgen receptor (AR) antagonist used in the treatment of CRPC . It demonstrates similar potency to enzalutamide and circulates at comparable plasma concentrations, making it a crucial component in the pharmacological management of CRPC. Its role in inhibiting AR signaling pathways is vital for slowing disease progression and improving patient outcomes.

Pharmacokinetics and Metabolite Analysis

The pharmacokinetics of N-desmethyl enzalutamide is essential for understanding its behavior in the body, including absorption, distribution, metabolism, and excretion . Analyzing its presence in biological fluids can help optimize dosing regimens and improve therapeutic efficacy. This metabolite’s analysis is also critical for quality control in pharmaceutical manufacturing.

Drug Resistance Studies

Research into N-desmethyl enzalutamide contributes to understanding the mechanisms behind drug resistance in prostate cancer treatment . By studying how cancer cells adapt to evade the effects of AR antagonists, researchers can develop strategies to overcome resistance and enhance the effectiveness of existing therapies.

Nanoparticle Drug Delivery Systems

N-desmethyl enzalutamide has been studied for its potential to be delivered via nanoparticles to improve bioavailability and therapeutic performance . This approach aims to increase drug delivery efficiency, enhance drug cytotoxicity, and reduce the half-inhibitory concentration (IC50), potentially leading to more effective treatments with lower doses.

Exposure-Response Relationships

Investigating the relationship between exposure to N-desmethyl enzalutamide and treatment response in patients with mCRPC is a key area of research . This includes studying plasma concentrations and their correlation with clinical endpoints such as progression-free survival and PSA response rates.

Impurity Profiling and Degradation Studies

N-desmethyl enzalutamide is also significant in the impurity profiling and degradation studies of enzalutamide . Identifying and characterizing impurities and degradation products is crucial for ensuring the safety and efficacy of the drug. These studies are fundamental for regulatory compliance and maintaining high-quality standards in pharmaceuticals.

Mécanisme D'action

Target of Action

N-desmethyl enzalutamide is the active metabolite of enzalutamide . Its primary target is the androgen receptor (AR) . The AR plays a crucial role in the development and progression of prostate cancer .

Mode of Action

N-desmethyl enzalutamide acts as an androgen receptor signaling inhibitor . It competitively inhibits the binding of androgens to the AR, preventing AR nuclear translocation, and inhibiting AR-mediated transcription of tumor genes . This results in cellular apoptosis and decreased prostate tumor volume .

Biochemical Pathways

The action of N-desmethyl enzalutamide affects the androgen receptor signaling pathway . By inhibiting the AR, it disrupts the normal function of the AR pathway, which is essential for prostate cancer cell growth and survival .

Pharmacokinetics

N-desmethyl enzalutamide is primarily eliminated by hepatic metabolism . It is formed from enzalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . Renal excretion is an insignificant elimination pathway for N-desmethyl enzalutamide . It has a longer terminal half-life than enzalutamide (7.8 days versus 5.8 days) . These properties impact the bioavailability and efficacy of the compound.

Result of Action

The inhibition of the AR by N-desmethyl enzalutamide leads to decreased prostate tumor volume . This is achieved through the induction of cellular apoptosis, a process of programmed cell death .

Action Environment

The action of N-desmethyl enzalutamide can be influenced by various environmental factors. For instance, it is a moderate inducer of the cytochrome P450 enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . Therefore, coadministration with other drugs that interact with these enzymes, including CYP3A4, can influence the compound’s action, efficacy, and stability .

Safety and Hazards

N-desmethyl enzalutamide is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Enzalutamide is being investigated in combination with various endocrine therapies in women with advanced breast cancer . Additionally, a biocompatible nanoparticle drug delivery system loaded with enzalutamide is being explored for the treatment of prostate cancer .

Propriétés

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFOGZGIBIQRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111408
Record name N-Desmethylenzalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242137-16-1
Record name 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylenzalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-(4-carbamoyl-3-fluorophenylamino)-2-methylpropanoate and 2-(trifluoromethyl)-4-isothiocyanatobenzonitrile (1.5 equivalents) in dry DMSO (5 mL per mmol) was heated to 80-82° C. for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was concentrated under reduced pressure and the residue was purified by silica gel chromatography eluting with 40% Acetone-Hexanes. MS (m/z): 451 (M+1). HPLC: Column, YMC ODS A, 4.6×150 mm, 5 μm, Mobile Phase A:10 mM Ammonium acetate, Mobile Phase B: Acetonitrile, Gradient, 10% B up to 2 min, 10% to 90% B in 3 min, hold for 3 min, 90% to 10% B in 5 min, Retention time, 2.782 min, HPLC Purity, 99.4%, Flow Rate, 1 mL/min. 1H NMR (CDCl3, Freebase): δ (ppm) 8.3 (t, 1H), 8.0 (d, 1H) 7.98 (s, 1H), 7.8 (d, 1H), 7.27 (d, 1H), 7.2 (d, 1H), 6.65 (d, 1H), 6.0 (s, 1H), 1.62 (s,6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Q & A

Q1: How does N-desmethyl enzalutamide interact with its target and what are the downstream effects?

A1: N-desmethyl enzalutamide, like its parent compound enzalutamide, acts as an androgen receptor inhibitor. Both molecules bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone [, , ]. This inhibition disrupts downstream signaling pathways crucial for prostate cancer cell growth and survival.

Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) profile of N-desmethyl enzalutamide?

A2: N-desmethyl enzalutamide exhibits its own distinct pharmacokinetic profile. Research suggests it possesses clinically relevant anti-androgen capacities comparable to enzalutamide []. Studies have explored the relationship between its exposure levels and treatment response in patients with metastatic castration-resistant prostate cancer (mCRPC) [, ]. Further research has investigated the pharmacokinetic/pharmacodynamic relationship of enzalutamide and N-desmethyl enzalutamide in mCRPC patients [, ].

Q3: How does the structure of N-desmethyl enzalutamide relate to its activity?

A3: While specific structure-activity relationship (SAR) data for N-desmethyl enzalutamide might require further investigation, it's known that its structure closely resembles enzalutamide. The primary difference lies in the absence of a methyl group. This minor structural modification contributes to the distinct pharmacological profile of N-desmethyl enzalutamide compared to enzalutamide, influencing its potency, selectivity, and overall activity [].

Q4: What analytical methods are employed to study N-desmethyl enzalutamide?

A4: Several analytical methods have been developed and validated for the quantification of enzalutamide and N-desmethyl enzalutamide in biological samples. These include:

  • HPLC-UV: This method, utilizing high performance liquid chromatography with ultraviolet detection, offers a simple and effective approach for quantifying both compounds in plasma from patients with mCRPC [, ].
  • LC-MS/MS: This highly sensitive and specific method, employing liquid chromatography coupled with tandem mass spectrometry, allows for the simultaneous measurement of enzalutamide, N-desmethyl enzalutamide, and other metabolites in various biological matrices, including human plasma and animal tissues [, , ].

Q5: What is known about the potential for drug-drug interactions with N-desmethyl enzalutamide?

A5: Research suggests that both enzalutamide and N-desmethyl enzalutamide can interact with drug-metabolizing enzymes and transporters. Enzalutamide, for instance, can induce CYP3A4, a key enzyme involved in drug metabolism, potentially decreasing the levels of co-administered drugs metabolized by this enzyme [, ]. N-desmethyl enzalutamide, on the other hand, exhibits a stronger inhibitory effect on drug transporters like P-glycoprotein (P-gp), potentially increasing the exposure to co-administered drugs that are substrates of these transporters [, ]. This emphasizes the need for careful consideration of potential drug interactions in patients receiving enzalutamide therapy.

Q6: How does N-desmethyl enzalutamide distribute in the body?

A7: While N-desmethyl enzalutamide's distribution properties haven't been extensively studied in humans, research in mice provides valuable insights. Studies using LC-MS/MS determined the brain-to-plasma concentration ratios in mice, indicating that N-desmethyl enzalutamide achieves a higher concentration in the brain compared to enzalutamide []. This finding suggests that N-desmethyl enzalutamide may effectively penetrate the blood-brain barrier, highlighting its potential for targeting tumors in the central nervous system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.